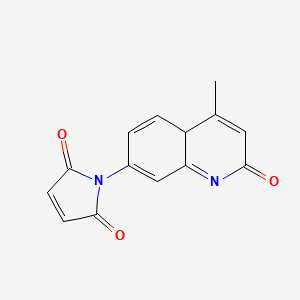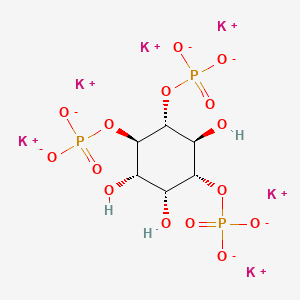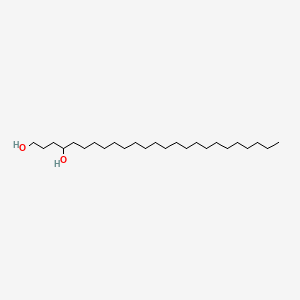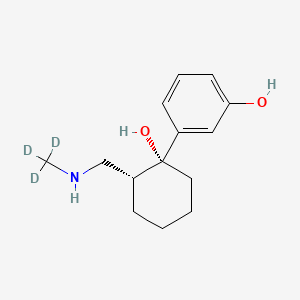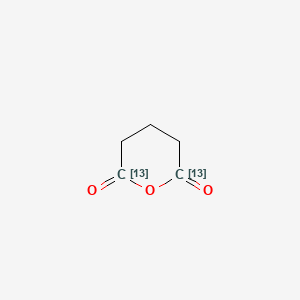
Glutaric Anhydride-1,5-13C2
Descripción general
Descripción
Glutaric Anhydride-1,5-13C2 is a stable isotope of Glutaric Anhydride . It is a specialty product used for proteomics research . It is an isotope labelled compound of Glutaric Anhydride, which is a compound useful in organic synthesis .
Synthesis Analysis
The green synthesis of glutaric acid has been studied via joint test technology . Density functional theory calculations were used to verify the mechanism . Quantitative analysis of glutaric acid via infrared spectroscopy and HPLC was established .Molecular Structure Analysis
The molecular formula of Glutaric Anhydride-1,5-13C2 is C313C2H6O3 and its molecular weight is 116.08 .Chemical Reactions Analysis
The reaction mechanism of the green synthesis of glutaric acid remains controversial . The reaction mechanism has the following two pathways .Physical And Chemical Properties Analysis
Glutaric Anhydride-1,5-13C2 is a solid substance . It is soluble in Ether, Dimethyl Sulfoxide, and Methanol . It should be stored at -20° C .Safety And Hazards
Propiedades
IUPAC Name |
(2,6-13C2)oxane-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O3/c6-4-2-1-3-5(7)8-4/h1-3H2/i4+1,5+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VANNPISTIUFMLH-MQIHXRCWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)OC(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[13C](=O)O[13C](=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Glutaric Anhydride-1,5-13C2 | |
Synthesis routes and methods
Procedure details











Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

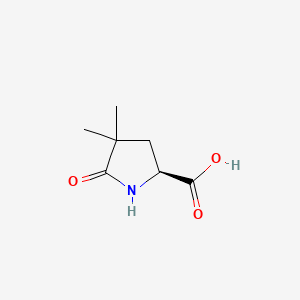

![10-Methyl-10H-dibenzo[f,h]pyrazolo[3,4-b]quinoxaline](/img/structure/B563461.png)
![8-[(Methanesulfonyl)sulfanyl]octanoic acid](/img/structure/B563462.png)
![O-[(2S)-3,3-Dimethyl-N-benzyl-proline Methyl Ester] S-Methyl Xanthate](/img/structure/B563463.png)



